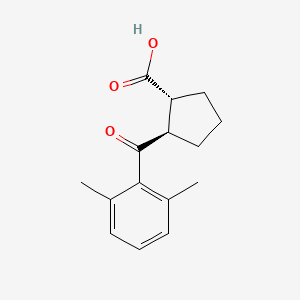

trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733741-17-8 . The compound is not chirally pure and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2R)-2-(2,6-dimethylbenzoyl)cyclopentanecarboxylic acid .

Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 37 bonds . These include 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . The structure also includes 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Aplicaciones Científicas De Investigación

1. Analytical Chemistry Applications

Trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid and its related compounds have been utilized in analytical chemistry. A method involving solid-phase extraction followed by gas chromatography-tandem mass spectrometry was developed to determine major metabolites of synthetic pyrethroids in human urine, showcasing its application in toxicology and environmental monitoring studies (Arrebola et al., 1999).

2. Drug Design and Isostere Applications

The cyclopentane-1,3-dione unit, closely related to this compound, has been explored as a carboxylic acid isostere in drug design. Its properties suggest that it can effectively substitute for the carboxylic acid functional group, offering potential in the development of thromboxane A2 receptor antagonists (Ballatore et al., 2011).

3. Chemical Separation and Synthesis Techniques

This compound and similar compounds have been subject to separation and synthesis studies. For instance, methods for the separation of isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acid have been developed, demonstrating its significance in chemical synthesis and isomer separation (Péter & Fülöp, 1995).

4. Conformational Studies in Chemistry

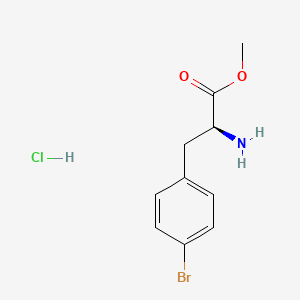

There is interest in the conformational analysis of cyclopentane-based compounds. For example, 1-amino-2-phenylcyclopentane-1-carboxylic acid, an analogue of phenylalanine, was studied to understand its conformational preferences, highlighting the importance of these compounds in understanding molecular structure and behavior (Casanovas et al., 2008).

Propiedades

IUPAC Name |

(1R,2R)-2-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-5-3-6-10(2)13(9)14(16)11-7-4-8-12(11)15(17)18/h3,5-6,11-12H,4,7-8H2,1-2H3,(H,17,18)/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKRDFOFRNIAIY-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641339 |

Source

|

| Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

733741-17-8 |

Source

|

| Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B1358872.png)

![2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate](/img/structure/B1358884.png)